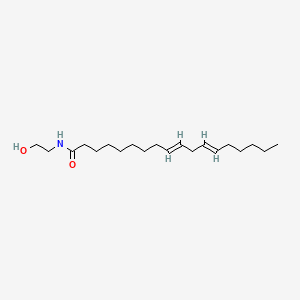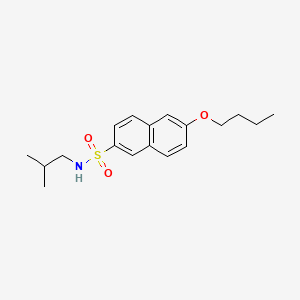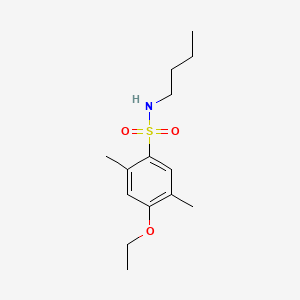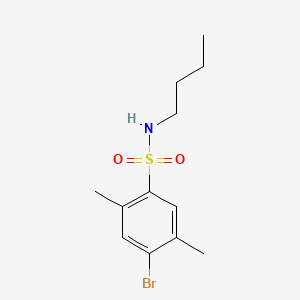
N-(2-hydroxyethyl)octadeca-9,12-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)octadeca-9,12-dienamide, also known as linoleamide MEA, is a compound with the molecular formula C20H37NO2. It is a derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is known for its various applications in the fields of chemistry, biology, medicine, and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)octadeca-9,12-dienamide typically involves the reaction of linoleic acid with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Esterification: Linoleic acid is first esterified with ethanolamine in the presence of a catalyst such as sulfuric acid.
Amidation: The esterified product is then subjected to amidation to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)octadeca-9,12-dienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2-hydroxyethyl)octadeca-9,12-dienamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its role in cellular processes and as a potential bioactive molecule.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)octadeca-9,12-dienamide involves its interaction with specific molecular targets and pathways. It is known to modulate various cellular processes by:
Binding to Receptors: The compound can bind to specific receptors on cell membranes, triggering a cascade of intracellular events.
Enzyme Inhibition: It can inhibit certain enzymes, thereby affecting metabolic pathways.
Antioxidant Activity: The compound exhibits antioxidant properties, protecting cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
(9Z,12Z)-N-(2-hydroxyethyl)octadeca-9,12-dienamide: A similar compound with different stereochemistry.
Linoleoyl Ethanolamide: Another derivative of linoleic acid with similar properties.
Uniqueness
N-(2-hydroxyethyl)octadeca-9,12-dienamide is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
10015-67-5 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
0 |
IUPAC Name |
(9E,12E)-N-(2-hydroxyethyl)octadeca-9,12-dienamide |
InChI |
InChI=1S/C20H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,22H,2-5,8,11-19H2,1H3,(H,21,23)/b7-6+,10-9+ |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCO |
Synonyms |
LINOLEAMIDE MEA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












